1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
1-Allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound featuring a pyridinecarboxamide core with an allyl group at the 1-position and a 3,4-dimethoxyphenyl substituent at the N-amide position. The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-donating properties and steric effects .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-12-7-8-14(22-2)15(11-12)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXJEPIQRKZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the core pyridine ring. One common approach is the condensation of an appropriate pyridine derivative with an allylamine and a dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are selected to optimize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has shown promise in various scientific research applications:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-allyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide and related compounds:
Key Comparative Insights:
Synthetic Accessibility: Rip-B demonstrates superior synthetic efficiency (80% yield) compared to the naphthyridine derivative 67 (25% yield), highlighting the challenges of complex heterocyclic systems .
Pharmacological Potential: Curcumin analogs like TMC show that 3,4-dimethoxyphenyl groups enhance stability and inhibitory activity against DNMT1, a target in epigenetic therapy. The target compound’s dimethoxy group may confer similar benefits, though its allyl moiety could introduce metabolic vulnerabilities absent in TMC’s stabilized structure .
Metabolic Stability: The curcuminoid TMC and its derivatives were engineered to block metabolic sites (phenolic and methylene groups), addressing the rapid metabolism of parent compounds. In contrast, the target compound’s allyl group and pyridine core may be susceptible to oxidation or conjugation, necessitating further structural modifications for in vivo applications .
Structural Complexity vs. Bioactivity :
- The naphthyridine derivative 67 incorporates an adamantyl group, which enhances lipophilicity and target engagement but complicates synthesis. The target compound’s simpler pyridine core may offer a balance between synthetic feasibility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
